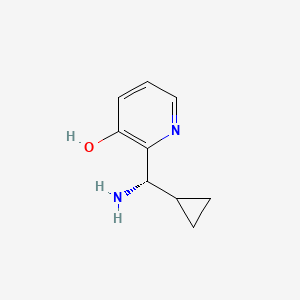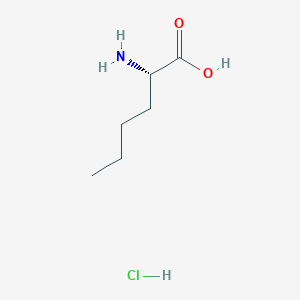
4-Fluoro-N-(1-oxopropan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N-(1-oxopropan-2-yl)benzamide is an organic compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol . This compound belongs to the class of benzamides, which are widely used in various fields due to their diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(1-oxopropan-2-yl)benzamide typically involves the condensation of 4-fluorobenzoic acid with an appropriate amine under controlled conditions. One common method involves the use of a Lewis acid catalyst, such as ZrCl4, under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamides, including this compound, often involves large-scale condensation reactions. These reactions are typically carried out at elevated temperatures and may use various catalysts to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-N-(1-oxopropan-2-yl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Fluoro-N-(1-oxopropan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-N-(1-oxopropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-N-indan-2-yl benzamide: This compound is similar in structure and is used as a pharmaceutical agent.
4-Bromo-2-fluoro-N-methylbenzamide: Another benzamide derivative with similar chemical properties.
Uniqueness
4-Fluoro-N-(1-oxopropan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H10FNO2 |
|---|---|
Poids moléculaire |
195.19 g/mol |
Nom IUPAC |
4-fluoro-N-(1-oxopropan-2-yl)benzamide |
InChI |
InChI=1S/C10H10FNO2/c1-7(6-13)12-10(14)8-2-4-9(11)5-3-8/h2-7H,1H3,(H,12,14) |
Clé InChI |
LOHCPSHSSKGUBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)NC(=O)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



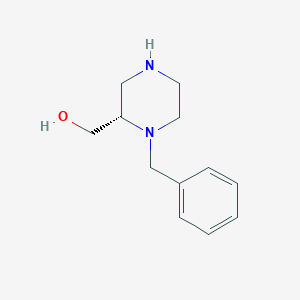
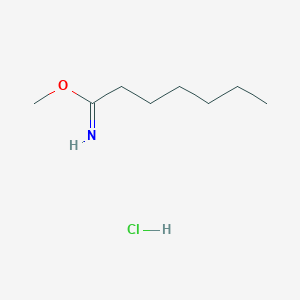
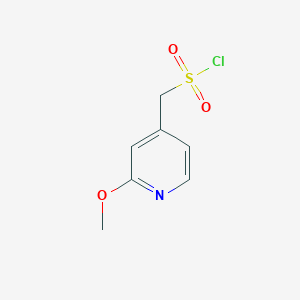
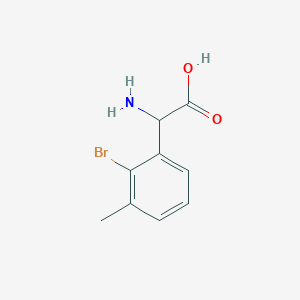

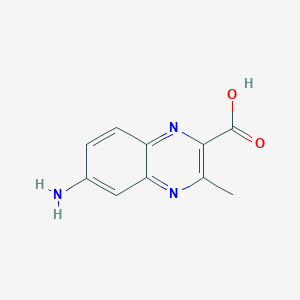
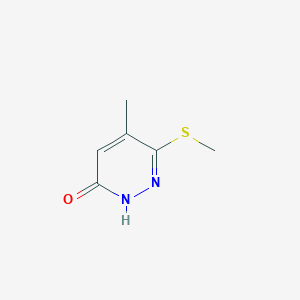
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
